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Executive Summary

Sepsis remains a leading cause of mortality in intensive care units, characterized by a
dysregulated host immune response to infection leading to life-threatening organ dysfunction. A
key pathway implicated in the hyperinflammation of sepsis is the Triggering Receptor
Expressed on Myeloid cells-1 (TREM-1). Nangibotide (formerly LR12), a first-in-class TREM-1
inhibitor, represents a promising, targeted immunomodulatory therapy. This document provides
a detailed overview of nangibotide's mechanism of action, summarizing its modulation of
intracellular signaling pathways and presenting key quantitative data from preclinical and
clinical investigations.

The TREM-1 Pathway in Sepsis

TREM-1 is an immunoreceptor expressed on the surface of innate immune cells, including
neutrophils, monocytes, and macrophages.[1][2] Its activation acts as a potent amplifier of the
inflammatory response. During sepsis, the engagement of pattern recognition receptors (PRRS)
like Toll-like receptors (TLRs) by pathogens leads to the upregulation of TREM-1.[3] The
subsequent binding of an endogenous ligand to TREM-1 triggers a synergistic and excessive
inflammatory cascade, contributing to the "cytokine storm" and organ damage seen in septic
shock.[2][4]

Molecular Signaling Cascade
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The TREM-1 signaling pathway is initiated upon ligand binding, which facilitates the association
of TREM-1 with its transmembrane adapter protein, DAP12.[4] This interaction leads to the
phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within DAP12.
This phosphorylation event serves as a docking site for the spleen tyrosine kinase (Syk), which
is subsequently recruited and activated.[4] Activated Syk initiates several downstream signaling
cascades, including the PI3K/Akt and Ras/[ERK/MAPK pathways, culminating in the activation
of the transcription factor NF-kB.[1][4][5] This amplified signaling results in a massive
upregulation and release of pro-inflammatory cytokines (e.g., TNF-aq, IL-1(, IL-6, IL-8) and
chemokines, driving the systemic inflammation characteristic of sepsis.[5][6]

Nangibotide: A Decoy Receptor for TREM-1 Ligands

Nangibotide is a synthetic 12-amino-acid peptide derived from the extracellular domain of
TREM-like transcript-1 (TLT-1).[2] It functions as a specific TREM-1 inhibitor by acting as a
decoy receptor.[2] Nangibotide binds to the endogenous TREM-1 ligand, preventing it from
engaging with and activating the TREM-1 receptor on myeloid cells.[3][7] This competitive
inhibition effectively dampens the TREM-1-mediated amplification of the inflammatory response
without completely suppressing the immune system's ability to fight infection.[1] By modulating
this pathway, nangibotide reduces the overproduction of pro-inflammatory mediators, inhibits
NF-kB and NLRP3 inflammasome activation, and protects tissues from inflammatory damage.

[5]
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Caption: Nangibotide acts as a decoy, preventing ligand binding to the TREM-1 receptor.

Clinical Development and Quantitative Data
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Nangibotide has undergone several clinical trials to evaluate its safety, pharmacokinetics, and
efficacy in patients with septic shock. The Phase IIb ASTONISH trial is a key study providing
significant data on its potential as a targeted therapy.

ASTONISH Phase lIb Trial: Experimental Protocol

The "Efficacy, Safety and Tolerability of Nangibotide in Patients with Septic Shock"
(ASTONISH) trial was a multicenter, randomized, double-blind, placebo-controlled study
conducted across approximately 42-50 sites in Europe and the USA.[8][9][10]

» Patient Population: The study enrolled adult patients (18-85 years) who met the Sepsis-3
definition of septic shock.[8] Eligible patients had a documented or suspected infection and
were within 24 hours of initiating vasopressor therapy.[8][11]

« Intervention: 450 patients were planned for randomization in a 1:1:1 ratio to receive one of
two doses of nangibotide or a matched placebo.[9][10]

o Low-Dose Group: Intravenous nangibotide at 0.3 mg/kg/h.[8]
o High-Dose Group: Intravenous nangibotide at 1.0 mg/kg/h.[8]

o Placebo Group: Matched placebo. Treatment was administered as a continuous infusion
for up to 5 days.[12]

o Biomarker Stratification: Patients were stratified based on baseline plasma concentrations of
soluble TREM-1 (STREM-1), a biomarker indicating TREM-1 pathway activation. A
predefined cutoff for a "high STREM-1" population was set at = 400 pg/mL.[8][13]

e Primary Outcome: The primary endpoint was the mean difference in the change of the
Sequential Organ Failure Assessment (SOFA) score from baseline to day 5, comparing each
nangibotide dose group with the placebo group.[10][13] This was assessed in both the
overall population and the high sSTREM-1 subgroup.[10]

e Secondary Outcomes: Key secondary endpoints included all-cause mortality at day 28, and
the number of days alive and free of organ support.[8][10]
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ASTONISH Phase lIb Trial Workflow
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Caption: Workflow of the ASTONISH Phase IIb clinical trial.

Quantitative Outcomes from the ASTONISH Trial

The trial did not meet its primary outcome at the predefined STREM-1 cutoff of = 400 pg/mL.

However, exploratory analyses suggested a clinical benefit in patients with higher TREM-1

activation.[8][13]
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Table 1: Primary Outcome - Change in SOFA Score from Baseline to Day 5 Data from the
ASTONISH Phase llb trial. A more negative value indicates greater improvement.

Mean Difference in

Patient Population Comparison SOFA Change (95% p-value
Cl)
Overall Population Low-Dose vs. Placebo  0.20 (-1.09 to 1.50) 0.76
High-Dose vs.
1.06 (-0.23 to 2.35) 0.108
Placebo

High STREM-1 (= 400

Low-Dose vs. Placebo  0.21 (-1.45 to 1.87) 0.80
pg/mL)
High-Dose vs.

1.39 (-0.28 to 3.06) 0.104
Placebo

_ Clinically relevant
Exploratory (STREM-1  High-Dose vs.

improvement (=2 N/A
=532 pg/mL) Placebo

points)

Source: The Lancet Respiratory Medicine[8][13]

Table 2: 28-Day All-Cause Mortality Data from the ASTONISH Phase llb trial.

Patient Population Placebo (n=116) Low-Dose (n=118) High-Dose (n=121)

Overall Population 25% (29) 32% (38) 25% (30)

High STREM-1 (= 400

31% (23/75) 39% (35/90) 28% (25/88)
pg/mL)

Source: The Lancet Respiratory Medicine[8][13]

Table 3: Safety and Tolerability Data from the ASTONISH Phase llb trial.
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Event Type Placebo (n=116) Low-Dose (n=118) High-Dose (n=121)

Treatment-Emergent

Adverse Events 96% (111) 96% (113) 95% (115)
(TEAES)
Serious TEAEs 24% (28) 22% (26) 26% (31)

Source: The Lancet Respiratory Medicine[8]

The safety profile of nangibotide was comparable to placebo, with no significant differences
observed in the incidence of treatment-emergent adverse events.[8] More recent analyses of
the ASTONISH data, using a mechanism-based enrichment strategy, have shown that in the
sub-population of patients with elevated STREM-1 levels, nangibotide treatment resulted in a
statistically significant improvement in organ function (SOFA score change of -2.5 points vs.
placebo, p=0.007) and an increased rate of shock reversal (+22.2%, p=0.006).[14][15]

Conclusion

Nangibotide's mechanism of action is centered on the targeted inhibition of the TREM-1
signaling pathway, a key amplifier of the dysregulated inflammatory response in sepsis. By
acting as a decoy receptor, it prevents the hyperactivation of myeloid cells, leading to a
reduction in the systemic cytokine storm and associated organ damage. While the Phase IIb
ASTONISH trial did not meet its primary endpoint with the initially defined biomarker cutoff,
subsequent analyses strongly suggest that nangibotide confers a significant clinical benefit in
a precisely defined population of septic shock patients with high levels of STREM-1. These
findings underscore the potential of nangibotide as a precision medicine therapy and support
the use of STREM-1 as an enrichment biomarker for future Phase Il trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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